molecular formula C7H7N3S2 B1269031 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-66-1

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269031
CAS No.: 68744-66-1
M. Wt: 197.3 g/mol
InChI Key: GTZYOWSGQWQEEJ-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-thienyl group at position 5, and a thiol (-SH) group at position 2. This structure combines the electron-rich thiophene ring with the triazole-thiol motif, which is known for diverse biological activities and coordination chemistry.

Properties

IUPAC Name

4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZYOWSGQWQEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352263
Record name 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68744-66-1
Record name 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Multistep Synthesis Pathways

Condensation-Cyclization Sequence

The primary synthetic route involves a three-stage process starting with 2-thiophenecarboxylic acid and 4-methylthiosemicarbazide. The reaction proceeds via activation with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and N-ethyl-N,N-diisopropylamine (DIPEA) in a mixed solvent system of ethyl acetate and N,N-dimethylformamide (DMF) at 20°C under inert conditions. Subsequent stages include alkaline hydrolysis (pH 8–11, 70°C) and acidification with HCl to isolate the product (pH 5).

Table 1: Reaction Conditions for Each Synthesis Stage
Stage Reagents Solvent Temperature Duration Key Observations
1 T3P, DIPEA Ethyl acetate/DMF 20°C 2 hr Exothermic reaction controlled via ice bath
2 NaOH DMF 70°C 40 min pH critical for cyclization efficiency
3 HCl Water/ethyl acetate RT 15 min Precipitation at pH 5 ensures high purity

Alternative Precursor Routes

While less common, derivatives such as 3-mercapto-4-amino-5-(thiophenyl)-1,2,4-triazole have been explored as intermediates. These routes often require hydrazine hydrate and carbon disulfide under alkaline conditions, though yields remain suboptimal compared to the T3P-mediated method.

Optimization Strategies for Improved Yield

Solvent and Catalyst Selection

The use of DMF as a co-solvent enhances reactant solubility, particularly for the thiophene-carboxylic acid precursor. Catalytic systems involving T3P demonstrate superior activation efficiency over traditional coupling agents like EDCI/HOBt, reducing side-product formation.

Table 2: Catalyst and Solvent Impact on Reaction Efficiency
Parameter T3P/DMF System EDCI/HOBt System
Yield* Not reported <50%
Side Products <5% 15–20%
Reaction Time 2 hr 6–8 hr

*Direct yield comparisons are limited by incomplete data in source material.

Temperature and Atmosphere Control

Maintaining a strict inert atmosphere (N₂ or Ar) prevents oxidation of the thiol group, which is critical for preserving product integrity. Stage 1 temperatures exceeding 25°C lead to decomposition, necessitating ice-bath cooling.

Comparative Analysis of Purification Techniques

Recrystallization vs. Chromatography

Crude product purification typically employs recrystallization from ethanol or ethyl acetate, yielding off-white crystalline solids with >95% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are reserved for analytical-scale separations due to cost constraints.

Table 3: Purification Method Efficacy
Method Purity Scalability Cost
Recrystallization 95–97% High Low
Column Chromatography >99% Low High

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

T3P, while effective, poses challenges for large-scale use due to its high cost ($125/g for lab-scale quantities). Alternative catalysts like POCl₃ have been proposed but require rigorous moisture control, increasing operational complexity.

Waste Management

The DMF/ethyl acetate solvent system necessitates specialized recovery infrastructure to mitigate environmental impact. Neutralization of alkaline and acidic waste streams adds to processing costs.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₇N₃S₂
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 68744-66-1

The compound features a thiol group (-SH) attached to a triazole ring, which is further substituted with a methyl group and a thienyl group. This unique structure imparts significant chemical and biological properties.

Medicinal Chemistry

4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells, suggesting potential as a targeted therapy .
CompoundCancer Cell Line TestedIC50 Value (µM)
This compoundIGR39Not specified
Other derivativesMDA-MB-231Not specified
  • Antimicrobial Properties : The compound has demonstrated antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals aimed at treating infections .

Agricultural Applications

The compound's ability to inhibit specific enzymes has led to investigations into its use as a fungicide in agriculture. Its structure allows it to interact effectively with fungal pathogens, providing a potential avenue for crop protection against diseases .

Material Science

In the field of material science, this compound is explored for its electronic and optical properties. The presence of the thiol and thienyl groups enhances its ability to form covalent bonds and participate in π-π interactions with other materials, making it suitable for developing advanced materials in electronics .

Case Study 1: Anticancer Activity

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The findings suggest that modifications to the triazole structure can enhance biological activity and selectivity towards cancer cells .

Case Study 2: Agricultural Application

Field trials have shown that formulations containing this compound effectively reduce fungal infections in crops. These studies highlight its potential as an environmentally friendly alternative to traditional fungicides .

Mechanism of Action

The biological activity of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting various cellular pathways.

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Substituents Yield (%) Melting Point (°C) Key Characterization Methods Reference
4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol Methyl, 2-thienyl - - -
5b (Schiff base derivative) Methyl, 4-cyanophenyl 83 239–240 FTIR, ¹H-NMR
5g (Alkylated derivative) Methyl, 2,4-dichlorophenyl 74 159–160 FTIR, ¹H-NMR
3a (4-Methoxyphenyl analog) 4-Methoxyphenyl - - ¹H/¹³C NMR, ESI-MS
  • Melting points: Electron-withdrawing substituents (e.g., nitro, cyano) generally increase melting points due to enhanced intermolecular interactions, while bulky or flexible groups (e.g., thienyl) may lower them .
  • Solubility : EDGs like methoxy improve solubility in polar solvents, whereas hydrophobic substituents (e.g., tert-butyl in ) enhance lipid solubility .

Biological Activity

4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 68744-66-1) is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities of this specific triazole derivative, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

  • Molecular Formula : C₇H₇N₃S₂
  • Molecular Weight : 197.28 g/mol

The compound features a thienyl group and a thiol functional group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. Specifically:

  • Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that various triazole derivatives, including those related to this compound, showed significant cytotoxic effects against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) . The selectivity towards cancer cells suggests that these compounds could be developed as targeted therapies.
CompoundCancer Cell Line TestedIC50 Value (µM)
This compoundIGR39Data not specified
Other derivativesMDA-MB-231Data not specified

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Assay : This compound exhibited significant free radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid . Such properties indicate its potential use in preventing oxidative stress-related diseases.

The mechanism by which triazole derivatives exert their biological effects often involves interaction with biological receptors through hydrogen bonding and dipolar interactions. The stability of the triazole ring enhances its pharmacological profile by allowing it to act as a hydrogen bond acceptor and donor .

Case Studies

Several studies have highlighted the biological activity of 1,2,4-triazole derivatives:

  • Anticancer Properties : A study identified several synthesized triazoles that showed enhanced cytotoxicity against melanoma cells compared to non-cancerous cells. The selectivity suggests a promising avenue for further development as anticancer agents .
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential applications in antibiotic development .
  • Antioxidant Efficacy : The compound's ability to scavenge free radicals was assessed using various methods (DPPH and ABTS assays), confirming its potential in therapeutic applications aimed at oxidative damage prevention .

Q & A

Q. What are the common synthetic routes for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives are prepared by reacting thiosemicarbazide intermediates with aldehydes in basic media. Characterization involves elemental analysis, FTIR (e.g., S–H stretching at ~2500 cm⁻¹), and ¹H/¹³C NMR to confirm functional groups and regiochemistry .

Q. What characterization techniques are essential for validating the structure of this compound?

Key methods include:

  • Elemental analysis to verify stoichiometry.
  • FTIR spectroscopy to identify thiol (–SH) and triazole ring vibrations.
  • ¹H NMR to resolve substituent environments (e.g., thiophene protons at δ 6.8–7.5 ppm).
  • UV-Vis spectroscopy to study electronic transitions (e.g., π→π* in triazole-thiol systems) .

Q. How can researchers assess the antiradical activity of this compound?

The DPPH assay is widely used:

  • Prepare an alcoholic solution of DPPH (λmax = 517 nm).
  • Mix with the compound at varying concentrations (e.g., 10⁻³–10⁻⁴ M).
  • Measure absorbance reduction after 30 minutes. Activity is calculated as:
Scavenging %=AcontrolAsampleAcontrol×100\text{Scavenging \%} = \frac{A_{\text{control}} - A_{\text{sample}}}{A_{\text{control}}} \times 100

The unmodified compound showed 88.89% activity at 1 mM .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of triazole-3-thiol derivatives?

Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves selectivity. Key parameters:

  • Solvent : Use i-propanol with NaOH to deprotonate the thiol group.
  • Temperature : Maintain 80–100°C for efficient coupling.
  • Validation : Monitor reaction completeness via GC-MS and confirm purity by elemental analysis .

Q. What structural modifications enhance antiradical activity, and how are these relationships analyzed?

Substituents like 4-fluorobenzylidene or hydroxybenzylidene alter electron density and hydrogen-bonding capacity. For example:

  • 4-Fluorobenzylidene decreases activity by 15% due to reduced electron-donating effects.
  • Hydroxybenzylidene enhances radical stabilization via phenolic –OH groups. Structure-activity relationships are quantified using IC₅₀ values from dose-response curves and validated with DFT calculations .

Q. Why do antimicrobial activity results vary across studies, and how can contradictions be resolved?

Discrepancies arise from:

  • Strain specificity : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli).
  • Substituent effects : Alkylated derivatives (e.g., S-butyl groups) improve membrane penetration.
  • Concentration thresholds : Minimum inhibitory concentrations (MICs) vary by 2–4-fold between analogs. Molecular docking (e.g., with Staphylococcus tyrosine phosphatase) helps predict bioactivity .

Q. How do coordination complexes of this compound with transition metals enhance functional properties?

The triazole-thiol acts as a bidentate ligand, binding via sulfur and nitrogen atoms. For example:

  • Cu(II) complexes exhibit redox activity (cyclic voltammetry peaks at +0.3 V vs. Ag/AgCl).
  • Ni(II) complexes show catalytic potential in Suzuki-Miyaura cross-coupling. Stability constants (log β) are determined via UV-Vis titration .

Q. What computational methods are combined with experimental data to predict biological activity?

  • Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., α-amylase for antidiabetic studies).
  • DFT calculations (B3LYP/6-311++G**) predict radical scavenging mechanisms (e.g., HAT vs. SET pathways).
  • ADME analysis (SwissADME) evaluates pharmacokinetic properties like bioavailability .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data should be cross-validated using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Data Reproducibility : Ensure reaction conditions (solvent, temperature, catalyst) are meticulously documented to replicate syntheses .

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